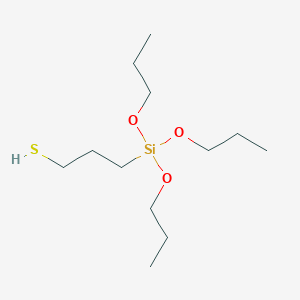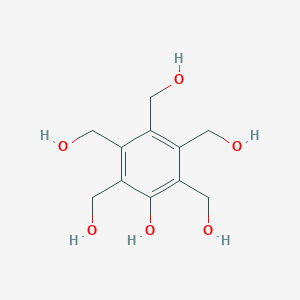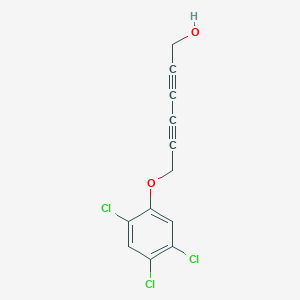![molecular formula C12H20N2O3 B14601857 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- CAS No. 58554-49-7](/img/structure/B14601857.png)
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- is a chemical compound with a unique structure that combines a pyrrolidinedione core with a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- typically involves the reaction of 2,5-pyrrolidinedione with 4-(4-morpholinyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-butyl-: Similar structure but lacks the morpholine moiety.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of the morpholine moiety.
2,5-Pyrrolidinedione, 1-[(4-propylbenzoyl)oxy]-: Contains a propylbenzoyl group instead of the morpholine moiety.
Uniqueness
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58554-49-7 |
|---|---|
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-(4-morpholin-4-ylbutyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H20N2O3/c15-11-3-4-12(16)14(11)6-2-1-5-13-7-9-17-10-8-13/h1-10H2 |
Clave InChI |
NYSSQHSHNNEEMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
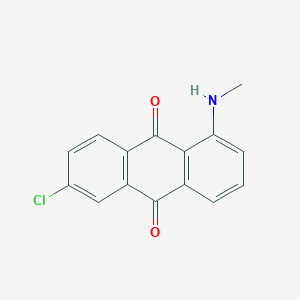
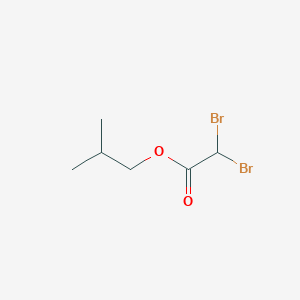
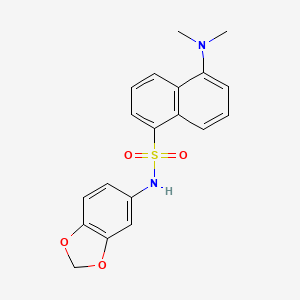
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
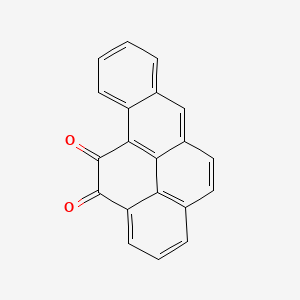

![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
